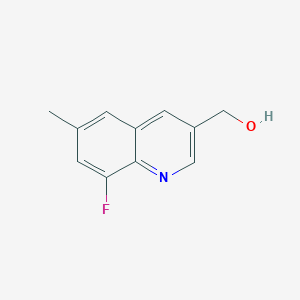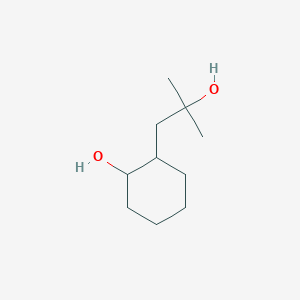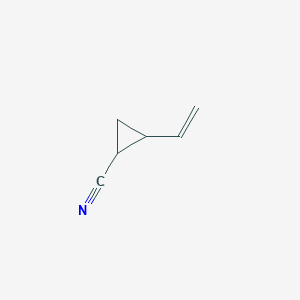
1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxy-5-methylacetophenone followed by further chemical modifications. The reaction conditions often include the use of bromine in an organic solvent such as chloroform or acetic acid, with the reaction being carried out under controlled temperature and light conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Formation of 3-bromo-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-methylphenylmethanol.
Substitution: Formation of 3-amino-2-hydroxy-5-methylphenyl derivatives.
Scientific Research Applications
1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2-hydroxyphenyl)ethanone
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Bromo-2-hydroxy-4-methylphenyl)ethanone
Uniqueness
1-(3-Bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the butanone chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-7(2)4-11(14)9-5-8(3)6-10(13)12(9)15/h5-7,15H,4H2,1-3H3 |
InChI Key |
MLQPNJOLDRIUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13272494.png)
![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)

![2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13272513.png)


![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)


![N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)

![2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)
